molecular formula C19H18N2O3 B2467918 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide CAS No. 898463-27-9

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide

Cat. No. B2467918
M. Wt: 322.364
InChI Key: XPBJXWLOVSUGKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex reactions. For instance, 4-hydroxy-2-quinolones, which are structurally similar, have been synthesized using various methods, including the reaction of anilines with malonic acid equivalents .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, given its structure. Similar compounds, like 4-hydroxy-2-quinolones, have been involved in various synthetic reactions to produce heteroannelated derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the nature of its functional groups. The molecular weight of this compound is 272.348.

Scientific Research Applications

Translocator Protein Ligands

A study by Cappelli et al. (2011) discusses the synthesis and structure-activity relationship studies in translocator protein ligands based on a pyrazolo[3,4-b]quinoline scaffold, which is closely related to N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide. This research focuses on the design of new compounds for potential use as anxiolytic and neuroprotective agents, demonstrating the compound's relevance in the development of therapeutic solutions for neurological conditions (Cappelli et al., 2011).

Anticancer Activity

Wang et al. (2009) conducted a study on the in vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues, which share structural similarities with N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide. The research presents a comprehensive analysis of the structure-activity relationships and evaluates the potential therapeutic application of these compounds in treating cancer, highlighting the compound's significance in oncology research (Wang et al., 2009).

Topoisomerase II Inhibition

Another study focuses on the synthetic studies of the pyrroloquinoline nucleus of the Makaluvamine alkaloids, specifically the synthesis of the topoisomerase II inhibitor Makaluvamine D. This research is pivotal in understanding the compound's mechanism of action and its potential as a therapeutic agent in cancer treatment, by inhibiting topoisomerase II, a key enzyme involved in DNA replication and cell division (White et al., 1994).

Antiplasmodial and Antifungal Activity

Vandekerckhove et al. (2015) synthesized and evaluated N-functionalized aminoquinolines, derived from pyrrolo[3,2,1-ij]quinoline, for their antiplasmodial and antifungal activities. This study contributes to the understanding of the compound's potential in developing treatments for malaria and fungal infections, indicating its versatility and applicability in different therapeutic areas (Vandekerckhove et al., 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, reactions, and potential applications, particularly given its unique properties. Further studies could also explore its mechanism of action and potential uses in pharmaceutical applications .

properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-17(12-24-16-6-2-1-3-7-16)20-15-9-13-5-4-8-21-18(23)11-14(10-15)19(13)21/h1-3,6-7,9-10H,4-5,8,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBJXWLOVSUGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)COC4=CC=CC=C4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088153
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide

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